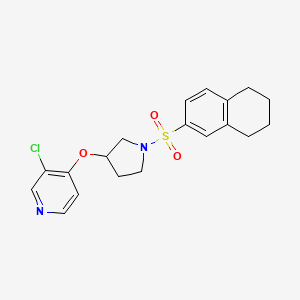

3-Chloro-4-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound could involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also includes a tetrahydronaphthalen-2-yl group. The structure is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Synthetic Applications

Analytical Properties of Pyrrolidinyl Substituted Cathinones : A study reported on the analytical characterization of five pyrrolidinyl substituted cathinones, showcasing advanced analytical techniques such as LC-QTOF-MS, GC-MS, and NMR for identifying novel compounds. This research highlights the potential for chemical identification and analysis in forensic science and drug testing applications (Qian et al., 2017).

Synthesis of N-(2-Pyridyloxiran-2-ylmethyl) Benzenesulfonamide Derivatives : Another study focused on the synthesis of novel herbicidally active sulfonamide compounds, demonstrating the importance of stereochemistry in biological activity. The research provides insights into the synthesis of optically active compounds and their potential agricultural applications (Hosokawa et al., 2001).

Identification and Derivatization of Selected Cathinones : This study identified novel cathinone derivatives through spectroscopic studies, offering a methodological approach for the identification and modification of psychoactive substances. Such research could have implications for drug development and regulatory control (Nycz et al., 2016).

Chemical Synthesis and Molecular Structure

Iron(II) Complexes with Sulfonyl-Substituted Ligands : Research on iron(II) complexes involving sulfonyl-substituted ligands illustrates the interplay between spin-crossover properties and crystallographic phase changes, highlighting potential applications in material science and molecular electronics (Cook et al., 2015).

Anticancer Evaluation of Nucleophile Reaction Products : A study on the synthesis of various compounds from (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and their subsequent evaluation as anticancer agents demonstrates the process of drug discovery and the potential therapeutic applications of such compounds (Gouhar & Raafat, 2015).

Wirkmechanismus

Target of action

The compound “3-Chloro-4-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” contains a tetrahydronaphthalene moiety , which is a partially hydrogenated derivative of naphthalene . Naphthalene and its derivatives are known to interact with various biological targets

Pharmacokinetics

The compound’s tetrahydronaphthalene moiety is a partially hydrogenated derivative of naphthalene , which is a colorless liquid that is used as a hydrogen-donor solvent . This suggests that the compound might have similar properties.

Eigenschaften

IUPAC Name |

3-chloro-4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c20-18-12-21-9-7-19(18)25-16-8-10-22(13-16)26(23,24)17-6-5-14-3-1-2-4-15(14)11-17/h5-7,9,11-12,16H,1-4,8,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEXZHRYHXLOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2625355.png)

![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)

![N-(3-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2625359.png)

![[3-(1,3-Oxazol-5-yl)phenyl]boronic acid](/img/structure/B2625360.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2625361.png)

![6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2625363.png)

![ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2625365.png)

![Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2625367.png)

![1-[(3-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2625368.png)

![5-Bromo-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2625370.png)